Cytidine diphosphate-3,6-dideoxy-alpha-D-glucose is a nucleotide sugar that plays a crucial role in the biosynthesis of various polysaccharides and lipopolysaccharides in bacteria. It is particularly significant in the structure of lipopolysaccharides found in gram-negative bacteria, where it serves as a key component influencing antigenic properties. This compound is classified under the category of nucleotide sugars, which are essential for glycosylation processes.
Cytidine diphosphate-3,6-dideoxy-alpha-D-glucose is derived from cytidine diphosphate-D-glucose through specific enzymatic reactions. It belongs to the class of amino sugars and nucleotide sugar metabolism, which includes various pathways responsible for synthesizing different sugar nucleotides essential for cellular functions. The pathway for its biosynthesis is categorized under the KEGG (Kyoto Encyclopedia of Genes and Genomes) database entry ko00520, indicating its involvement in carbohydrate metabolism .
The synthesis of cytidine diphosphate-3,6-dideoxy-alpha-D-glucose typically involves the conversion of cytidine diphosphate-D-glucose through a series of enzymatic reactions. Key enzymes involved include:
The process requires specific conditions such as pH control and temperature regulation to optimize enzyme activity. Typically, reactions are conducted in buffered solutions that maintain an optimal environment for enzymatic function.
Cytidine diphosphate-3,6-dideoxy-alpha-D-glucose has a complex molecular structure characterized by a pyranose ring configuration. The chemical formula for this compound is C₁₂H₁₅N₃O₉P. Its structure includes:
The molecular weight of cytidine diphosphate-3,6-dideoxy-alpha-D-glucose is approximately 357.2 g/mol. The compound's stereochemistry is crucial for its biological function, particularly its alpha configuration at the anomeric center .
Cytidine diphosphate-3,6-dideoxy-alpha-D-glucose participates in several biochemical reactions:
The reaction conditions often include specific cofactors and substrates that enhance the efficiency of glycosyltransferases, which utilize cytidine diphosphate-3,6-dideoxy-alpha-D-glucose as a substrate .
The mechanism by which cytidine diphosphate-3,6-dideoxy-alpha-D-glucose exerts its effects primarily revolves around its role as a glycosyl donor in enzymatic reactions:
Studies have shown that variations in the structure of nucleotide sugars can significantly impact the specificity and efficiency of glycosylation reactions .
Cytidine diphosphate-3,6-dideoxy-alpha-D-glucose is typically a white to off-white powder that is soluble in water. Its solubility facilitates its role in biological systems.
The compound exhibits stability under physiological conditions but may be susceptible to hydrolysis under extreme pH or temperature conditions. Its reactivity profile indicates it can participate in various enzymatic reactions without undergoing significant degradation .
Cytidine diphosphate-3,6-dideoxy-alpha-D-glucose has several important applications in scientific research:
This compound represents a vital component in microbial biochemistry with significant implications for both fundamental research and applied sciences.
CDP-3,6-dideoxy-α-D-glucose (systematically named CDP-3,6-dideoxy-α-D-ribo-hexose) is biosynthesized through a conserved metabolic pathway initiating from CDP-D-glucose. This multi-step cascade involves sequential dehydration, reduction, and epimerization reactions catalyzed by specialized enzymes. The pathway begins with the 4,6-dehydration of CDP-D-glucose by CDP-D-glucose 4,6-dehydratase (Eod), forming CDP-4-keto-6-deoxy-D-glucose as the first stable intermediate [1] [4]. This keto sugar undergoes C3 deoxygenation via a unique pyridoxamine 5'-phosphate (PMP)-dependent mechanism facilitated by CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase partner (E3). This step produces CDP-4-keto-3,6-dideoxy-D-glucose (CDP-4-dehydro-3,6-dideoxy-α-D-glucose) [6] [8]. The final reduction step, catalyzed by CDP-4-keto-3,6-dideoxy-D-glucose-4-reductase (Ered), yields CDP-3,6-dideoxy-α-D-glucose [1].
Table 1: Key Enzymes in CDP-3,6-dideoxyhexose Biosynthesis
Enzyme (Gene) | EC Number | Reaction Catalyzed | Key Product | |
---|---|---|---|---|
CDP-D-glucose 4,6-dehydratase (Eod) | 4.2.1.45 | Dehydration of CDP-D-glucose | CDP-4-keto-6-deoxy-D-glucose | |
CDP-4-keto-6-deoxyglucose-3-dehydrase (E1) | 4.2.1.- | C3 deoxygenation | CDP-4-keto-3,6-dideoxy-D-glucose | |
CDP-4-keto-3,6-dideoxyglucose-4-reductase (Ered) | 1.1.1.- | Stereospecific reduction | CDP-3,6-dideoxy-α-D-glucose (CDP-paratose) | |
CDP-paratose 2-epimerase | 5.1.3.10 | C2 epimerization | CDP-3,6-dideoxy-α-D-mannose (CDP-tyvelose) | [7] |
CDP-D-glucose 4,6-dehydratase (Eod) catalyzes the inaugural dehydration reaction, converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This enzyme employs NAD⁺ as a cofactor to oxidize the C4 hydroxyl group, facilitating β-elimination of the C6 hydroxyl and subsequent reduction to yield the 6-deoxy-4-keto intermediate [4] [5]. The subsequent C3 deoxygenation is mediated by the bifunctional CDP-4-keto-6-deoxyglucose-3-dehydrase (E1), which operates with PMP and a [2Fe-2S] cluster. E1 forms a Schiff base with the C4 keto group of the substrate, enabling abstraction of the 4'-pro-S hydrogen. This triggers elimination of the C3 hydroxyl group, generating a conjugated enone intermediate [6]. The transient 3,4-didehydro-4,6-dideoxy intermediate undergoes reduction via an electron transfer chain involving E3 (a flavin-containing reductase) and NADH, yielding CDP-4-keto-3,6-dideoxy-D-glucose [1] [6]. The stereospecific 4-ketoreduction by Ered then produces CDP-3,6-dideoxy-α-D-glucose (paratose configuration) [1].
The biosynthesis of CDP-3,6-dideoxy-α-D-glucose requires tightly regulated redox cofactors:
Table 2: Cofactor Roles in CDP-3,6-dideoxyhexose Biosynthesis
Enzyme | Primary Cofactor | Auxiliary Cofactor | Redox Function | |
---|---|---|---|---|
CDP-D-glucose 4,6-dehydratase (Eod) | NAD⁺ | None | Oxidation at C4, dehydration at C5-C6 | |
CDP-4-keto-6-deoxyglucose-3-dehydrase (E1) | PMP | [2Fe-2S] cluster | Schiff base formation; electron transfer for C3 deoxygenation | |
E1-associated reductase (E3) | FAD | [2Fe-2S] cluster | Electron relay from NADH to E1 | |
CDP-paratose 2-epimerase | NAD⁺ | None | Transient oxidation at C2 for epimerization | [7] |
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